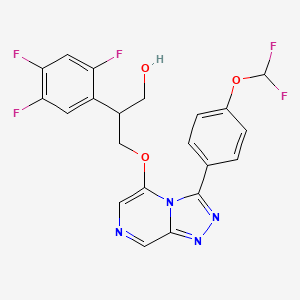
Osm-LO-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OSM-LO-8 is a compound that has garnered interest in the scientific community due to its unique properties and potential applications. It is a derivative of sulfonamide, a class of compounds known for their diverse biological activities. This compound has been studied for its potential use in various fields, including medicinal chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OSM-LO-8 typically involves the reaction of a sulfonamide precursor with specific reagents under controlled conditions. The process may include steps such as nitration, reduction, and sulfonation. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
OSM-LO-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
OSM-LO-8 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of OSM-LO-8 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the context and the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
OSM-LO-8 stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H15F5N4O3 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2,4,5-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C21H15F5N4O3/c22-15-6-17(24)16(23)5-14(15)12(9-31)10-32-19-8-27-7-18-28-29-20(30(18)19)11-1-3-13(4-2-11)33-21(25)26/h1-8,12,21,31H,9-10H2 |
InChI-Schlüssel |
VNWHTGHTARECMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCC(CO)C4=CC(=C(C=C4F)F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




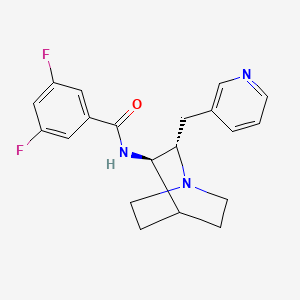
![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)

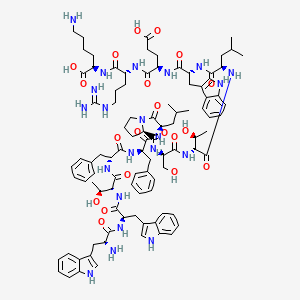
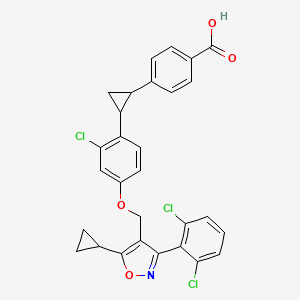
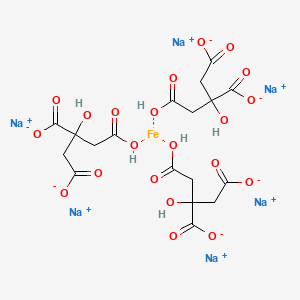
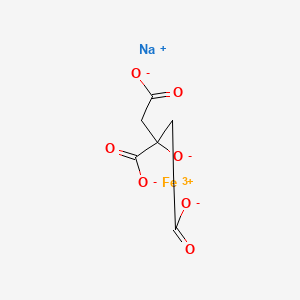
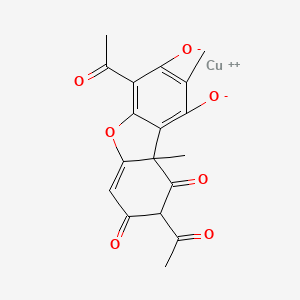

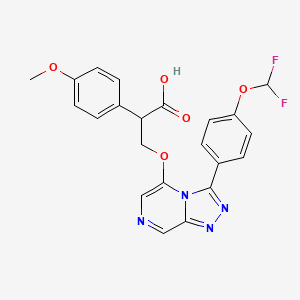
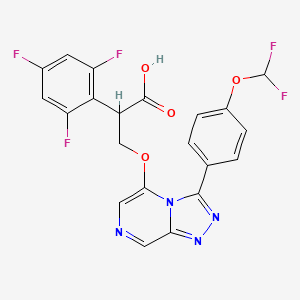
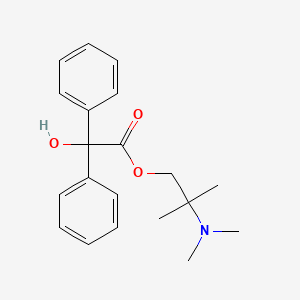
![3-[4-(Difluoromethoxy)phenyl]-5-[[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815593.png)